Adefovir dipivoxil is primarily studied for its antiviral properties against HBV. It acts as a nucleotide analog reverse transcriptase inhibitor, interfering with the viral replication process []. Research has demonstrated its effectiveness in suppressing HBV DNA levels, improving liver function, and inducing HBeAg seroconversion in patients with chronic hepatitis B infection [, ].
Adefovir dipivoxil shows promise in treating patients infected with lamivudine-resistant HBV strains []. This is because it has a different mechanism of action compared to lamivudine, making it less susceptible to resistance development [].
Studies are investigating the efficacy of combining adefovir dipivoxil with other antiviral drugs for the treatment of chronic HBV infection. This approach may improve treatment outcomes and reduce the risk of resistance development [].
Beyond HBV, researchers are exploring the potential applications of adefovir dipivoxil against other viruses, including cytomegalovirus (CMV) and adenovirus [].
Irritant